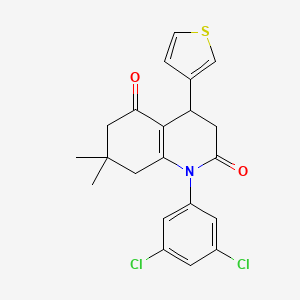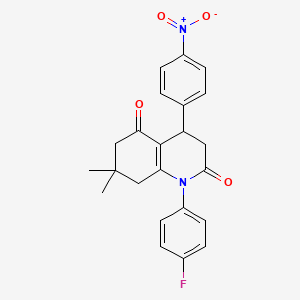![molecular formula C17H30N2O6 B4300923 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300923.png)
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
描述
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol, also known as ABP 688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用机制
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688 binds selectively to the allosteric site of mGluR5, thereby inhibiting its activity. This leads to a reduction in the release of glutamate, a neurotransmitter that is involved in various physiological processes, including learning and memory, and is implicated in the pathogenesis of neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688 has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688 in lab experiments include its high selectivity and specificity for mGluR5, which allows for the investigation of the role of this receptor subtype in various physiological and pathological processes. However, its limitations include its relatively low potency and the potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
For research on 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688 include the investigation of its potential therapeutic effects in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. It may also be used as a tool to explore the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation. The development of more potent and selective mGluR5 antagonists may also be pursued to overcome the limitations of 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688.
科学研究应用
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol 688 has been used in various scientific research applications, including in vitro and in vivo studies to investigate the role of mGluR5 in neurological and psychiatric disorders. It has also been used as a tool to explore the potential therapeutic effects of mGluR5 antagonists in these disorders.
属性
IUPAC Name |
5-methyl-2-(1,2,3,4,5-pentahydroxypentyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17-8-18-6-16(2,15(17)25)7-19(9-17)14(18)13(24)12(23)11(22)10(21)5-20/h10-14,20-24H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFAHZOLLZVOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(C(CO)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4300840.png)
![3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
![3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B4300860.png)
![3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300868.png)
![3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4300875.png)
![3-(4-tert-butylphenyl)-3-{[(2-chlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300883.png)

![7,7-dimethyl-4-phenyl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4300887.png)
![dimethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300891.png)


![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300930.png)
![methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4300941.png)
![ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4300942.png)